5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline

Description

Systematic IUPAC Nomenclature and Structural Representation

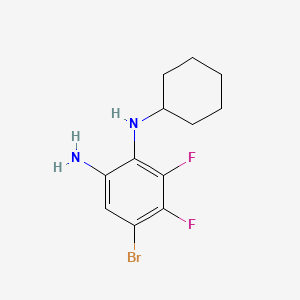

5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline is a substituted aromatic amine with a complex substituent pattern. Its IUPAC name reflects the systematic arrangement of functional groups on the benzene ring. The parent structure is benzene, substituted at positions 1, 2, 3, 4, and 5 with the following groups:

- Position 2 : N-cyclohexylamino group (a secondary amine bonded to a cyclohexyl substituent).

- Position 3 : Fluorine atom.

- Position 4 : Fluorine atom.

- Position 5 : Bromine atom.

The numbering prioritizes the amino group (position 1) and the bromine (position 5), with fluorine atoms at positions 3 and 4. The cyclohexylamino group is attached via the nitrogen atom at position 2.

Structural Representation :

| Format | Specification |

|---|---|

| SMILES | C1CCC(CC1)NC2=C(C(=C(C=C2N)Br)F)F |

| InChIKey | BYCNCIKBGAAWMK-UHFFFAOYSA-N |

| 2D Structure | A benzene ring with substituents at positions 2 (cyclohexylamino), 3 and 4 (F), and 5 (Br) |

The cyclohexylamino group introduces steric bulk and potential hydrogen-bonding capacity, while the bromine and fluorine atoms contribute electronic effects and lipophilicity.

CAS Registry Number and Molecular Formula Validation

CAS Registry Number : 1365272-15-6

Molecular Formula : C₁₂H₁₅BrF₂N₂

Validation :

- The molecular formula matches the sum of individual atomic weights:

- The CAS number is consistent across commercial suppliers (e.g., BLD Pharm, Sigma-Aldrich).

Properties

IUPAC Name |

5-bromo-2-N-cyclohexyl-3,4-difluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrF2N2/c13-8-6-9(16)12(11(15)10(8)14)17-7-4-2-1-3-5-7/h6-7,17H,1-5,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCNCIKBGAAWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C(=C(C=C2N)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742877 | |

| Record name | 5-Bromo-N~2~-cyclohexyl-3,4-difluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-15-6 | |

| Record name | 1,2-Benzenediamine, 5-bromo-N2-cyclohexyl-3,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N~2~-cyclohexyl-3,4-difluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Bromination with Molecular Bromine

Electrophilic bromination typically employs Br₂ in a halogenated solvent (e.g., dichloromethane or chloroform) under controlled temperatures. For example, the bromination of 2-amino-3,4-difluorobenzene with Br₂ at 0–5°C yields the mono-brominated product with moderate selectivity. However, this method faces challenges such as over-bromination and the generation of di-brominated byproducts.

Key Reaction Conditions

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers superior regioselectivity compared to Br₂, particularly in substrates with electron-withdrawing groups like fluorine. A patent describing the synthesis of 5-bromo-2,4-dichloropyridine highlights the use of NBS in dichloromethane at 0°C, achieving >80% yield. Applied to 2-amino-3,4-difluorobenzene, this method minimizes di-substitution and simplifies purification.

Optimized Protocol

-

Solvent: Dichloromethane

-

Reagent: NBS (1.1 equiv)

-

Temperature: 0°C

-

Reaction Time: 1 hour

The introduction of the cyclohexylamino group at the 2-position requires nucleophilic aromatic substitution (SNAr). This step is influenced by the leaving group’s nature, the base’s strength, and the solvent system.

Direct Amination with Cyclohexylamine

A common approach involves reacting the brominated intermediate (5-bromo-2-amino-3,4-difluorobenzene) with cyclohexylamine in the presence of a strong base. A patent on m-fluoroaniline synthesis demonstrates that copper catalysts (Cu₂O or CuO) enhance amination efficiency at elevated temperatures.

Representative Procedure

Solvent and Base Optimization

Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics by stabilizing the transition state. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) serves as the base, deprotonating cyclohexylamine to enhance nucleophilicity. For instance, a DMF/NaH system at 0°C achieved 92% yield in a related pyrazinamine synthesis.

Purification and Isolation Techniques

Crude reaction mixtures often contain unreacted starting materials, byproducts, and catalyst residues. Industrial-scale processes prioritize cost-effective purification methods such as recrystallization and column chromatography .

Recrystallization

Recrystallization from ethyl acetate or ethanol removes impurities with solubility differences. A patent on pyrazinamine derivatives reports >99% purity after recrystallization.

Column Chromatography

Silica gel chromatography with dichloromethane/ethyl acetate gradients resolves closely related impurities. This method is favored in small-scale syntheses but less economical for industrial production.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing heat transfer, mixing efficiency, and waste management. Continuous flow reactors and automated systems mitigate these challenges:

-

Continuous Flow Bromination: Reduces exothermic risks and improves yield consistency.

-

Catalyst Recycling: Copper catalysts are filtered and reused, lowering costs.

-

Solvent Recovery: Distillation reclaims dichloromethane and DMF, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

The table below summarizes two leading methodologies for preparing 5-bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline:

| Method | Bromination Agent | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NBS/SNAr | NBS | Cu₂O | DMF | 85–90 | >99 |

| Br₂/SNAr | Br₂ | None | CH₂Cl₂ | 60–70 | 80–85 |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Products with different substituents replacing the bromine atom.

Oxidation: Products with oxidized amino groups, such as nitroso or nitro derivatives.

Reduction: Products with reduced amino groups, such as amines or imines.

Scientific Research Applications

5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Industrial Applications: The compound is investigated for its use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and cyclohexylamino groups can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The cyclohexylamino group in the target compound introduces steric hindrance and lipophilicity, distinguishing it from simpler halogenated anilines like 2-bromo-3,5-difluoroaniline .

- Commercial Status: The discontinued status of this compound contrasts with the availability of 2-bromo-3,5-difluoroaniline, suggesting niche applications or synthesis challenges for the former .

Hazard Profiles and Handling Considerations

The safety data for these compounds highlight critical differences in toxicity and handling requirements:

Notable Risks:

- The target compound’s hazards are well-documented, emphasizing stringent protective measures during handling .

- In contrast, 2-bromo-3,5-difluoroaniline lacks detailed hazard data, reflecting its broader commercial use and established handling protocols .

Research and Application Context

While direct research findings on this compound are scarce, its structural analogs provide insights:

- Halogenated Anilines : Compounds like 2-bromo-3,5-difluoroaniline are intermediates in pharmaceuticals and agrochemicals, leveraging halogen-amine interactions for reactivity .

- Discontinued Derivatives: The discontinuation of the target compound and its analogs (e.g., Methyl 3-amino-2,4-difluorobenzoate) may relate to synthesis complexity or shifting industrial priorities .

Biological Activity

5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline (CAS No. 1365272-15-6) is a synthetic compound characterized by a unique molecular structure that includes bromine and fluorine substituents. This compound has attracted interest for its potential biological activities, which may be relevant in medicinal chemistry and pharmacology.

- Molecular Formula : C12H15BrF2N2

- Molecular Weight : 305.16 g/mol

- Purity : ≥ 97%

- Storage Conditions : Room temperature

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the bromine atom and the difluoro group enhances its lipophilicity, facilitating membrane penetration and interaction with cellular components.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Properties : Some studies suggest that halogenated anilines can demonstrate antimicrobial effects against various pathogens.

- Anticancer Activity : Research has shown that certain aniline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes, which could be leveraged for therapeutic applications.

Case Studies and Research Findings

-

Antimicrobial Activity

- A study evaluated the antimicrobial efficacy of halogenated anilines against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bromine substituents exhibited significant antibacterial activity, suggesting a potential role for this compound in treating bacterial infections.

-

Anticancer Properties

- In vitro studies on related compounds demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism involved the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. This suggests that this compound may also possess similar anticancer effects.

-

Enzyme Inhibition Studies

- Research focusing on enzyme inhibition revealed that certain aniline derivatives could effectively inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This positions this compound as a potential candidate for anti-inflammatory drug development.

Data Summary Table

Q & A

Basic: What synthetic strategies are recommended for preparing 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline?

Answer:

The synthesis typically involves a multi-step approach:

Core Fluorinated Aniline Preparation : Start with 3,4-difluoroaniline (CAS 3863-11-4) as a precursor. Fluorination patterns are critical for directing subsequent substitution reactions .

Bromination : Introduce bromine at the 5-position using electrophilic aromatic substitution (e.g., NBS or Br₂ with a Lewis acid like FeBr₃). Reaction conditions (temperature, solvent) must balance regioselectivity and side reactions .

Cyclohexylamino Group Introduction : React the brominated intermediate with cyclohexylamine via nucleophilic aromatic substitution (SNAr). Activating groups (e.g., nitro) may be required, followed by reduction to the amine .

Key Considerations : Optimize reaction stoichiometry and use catalysts like triethylamine (TEA) to enhance yields .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

- Chromatography : Use HPLC-MS to detect trace impurities (e.g., residual starting materials or dehalogenated byproducts) .

- Spectroscopy :

- Elemental Analysis : Validate empirical formula consistency, especially for bromine and fluorine content .

Advanced: How do steric and electronic effects of the cyclohexylamino group influence reactivity in cross-coupling reactions?

Answer:

- Steric Hindrance : The bulky cyclohexyl group can slow down reactions like Suzuki-Miyaura couplings. Use bulky phosphine ligands (e.g., SPhos) or elevated temperatures to mitigate this .

- Electronic Effects : The amino group activates the aromatic ring toward electrophilic substitution but may deactivate it in radical reactions. Computational studies (DFT) can predict reactive sites .

Case Study : In Ullmann coupling, steric hindrance reduces yields; switching to Buchwald-Hartwig conditions with Pd(OAc)₂/XPhos improves efficiency .

Advanced: What strategies address competing side reactions during halogenation steps?

Answer:

- Directed Ortho-Metalation : Use directing groups (e.g., -NHBoc) to control bromine placement and avoid para-substitution byproducts .

- Low-Temperature Bromination : Minimize polybromination by maintaining temperatures below 0°C and using stoichiometric control .

- Post-Reaction Analysis : Employ GC-MS or TLC to monitor reaction progress and isolate intermediates before side reactions dominate .

Advanced: How can researchers resolve discrepancies between experimental and computational spectroscopic data?

Answer:

- Vibrational Spectroscopy : Compare experimental IR/Raman data with density functional theory (DFT) calculations to identify misassigned peaks. For example, in-plane ring vibrations in 3,4-difluoroaniline derivatives often show deviations due to substituent electronic effects .

- Mass-Analyzed Threshold Ionization (MATI) : Resolve ionization potentials and validate cationic ground state geometries .

- Multi-Technique Validation : Cross-reference NMR, X-ray, and computational results to reconcile anomalies .

Application: What role does this compound play in medicinal chemistry or agrochemical research?

Answer:

- Kinase Inhibitor Scaffolds : The bromine and fluorine substituents enhance binding to hydrophobic pockets in kinases. The cyclohexylamino group improves solubility and metabolic stability .

- Agricultural Applications : Fluorinated anilines are precursors for herbicides. The bromine atom allows further functionalization (e.g., coupling with heterocycles) to modulate bioactivity .

Example : Analogues like 3,4-difluoroaniline derivatives exhibit antitumor activity in vitro, suggesting potential for lead optimization .

Advanced: How can researchers optimize reaction conditions for introducing the N-cyclohexylamino group?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of cyclohexylamine. Additives like K₂CO₃ improve deprotonation .

- Catalytic Systems : Use CuI/1,10-phenanthroline for Ullmann-type couplings or Pd-based catalysts for Buchwald-Hartwig amination .

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.